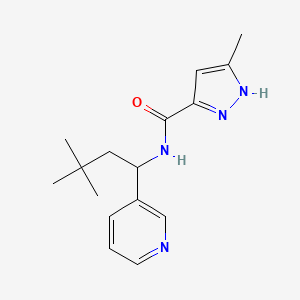
1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Curcumin analog' and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one is not fully understood. However, studies have shown that it can inhibit various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the expression of NF-κB, COX-2, and iNOS, which are all involved in the inflammatory response. It has also been shown to inhibit the expression of various oncogenes such as c-myc and cyclin D1, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in various tissues and organs by inhibiting the expression of various inflammatory mediators. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the expression of various oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one in lab experiments is its potential as an anti-inflammatory and anticancer agent. It can be used to study the mechanisms of inflammation and cancer progression. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one. One of the primary areas of research is its potential as an anti-inflammatory and anticancer agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Other areas of research include its potential as an antioxidant, neuroprotective agent, and antimicrobial agent. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one has been achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl-acetone. This reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. One of the primary areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties that can help reduce inflammation in various tissues and organs.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
Propriétés
IUPAC Name |
(E)-1-(1,5-dimethylpyrazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-13(9-16-17(10)2)14(18)8-5-11-3-6-12(15)7-4-11/h3-9H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCOCFXFMDYQB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5306584.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)


![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306624.png)

![2-methoxy-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]nicotinonitrile](/img/structure/B5306644.png)
![4-ethyl-5-{1-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5306648.png)
![N-benzyl-N-ethyl-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5306653.png)

![(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-oxopyrrolidin-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5306675.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]valine](/img/structure/B5306683.png)